
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea is a complex organic compound that features a phosphanyl group, a thiourea moiety, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the phosphanyl intermediate: This step might involve the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate.
Introduction of the thiourea moiety: The phosphanyl intermediate could then be reacted with an isothiocyanate derivative to introduce the thiourea group.
Addition of the fluorophenyl group: Finally, the fluorophenyl group could be introduced through a substitution reaction involving a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea would depend on its specific application. For example, as a ligand, it would coordinate with metal ions to form complexes, influencing the reactivity and properties of the metal center. As an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding or catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-phenylthiourea: Similar structure but without the fluorophenyl group.
(S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (S)-1-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3-(4-fluorophenyl)thiourea can impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C24H26FN2PS |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C24H26FN2PS/c1-18(2)23(27-24(29)26-20-15-13-19(25)14-16-20)17-28(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,18,23H,17H2,1-2H3,(H2,26,27,29)/t23-/m1/s1 |
Clé InChI |
JLMYPUFUFONFLE-HSZRJFAPSA-N |
SMILES isomérique |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
SMILES canonique |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


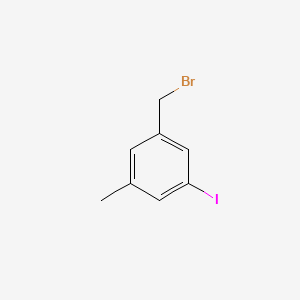
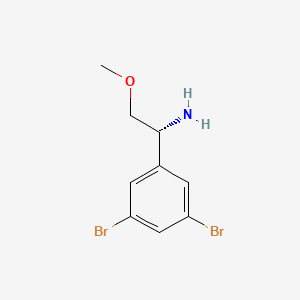


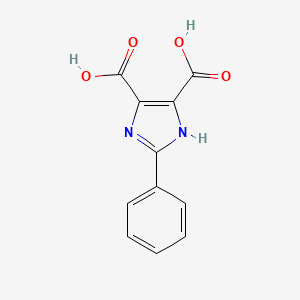


![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)
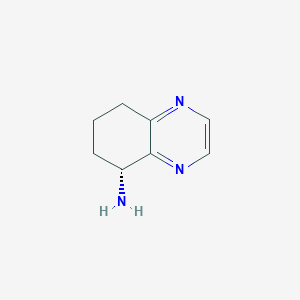
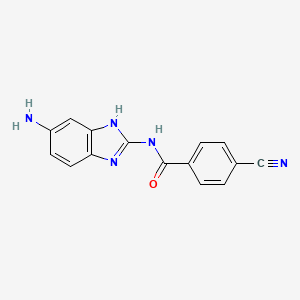
![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)


